molecular formula C7H8FNO2 B2825969 Ethyl 4-fluoro-1H-pyrrole-2-carboxylate CAS No. 1093873-80-3

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate

Cat. No.: B2825969
CAS No.: 1093873-80-3
M. Wt: 157.144
InChI Key: MHVQZCNJGUMAIG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-oxoacetate under acidic conditions to form the corresponding this compound. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 4-fluoro-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles and other organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrrole derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity and the ester group’s reactivity contribute to the compound’s ability to modulate biological pathways. These interactions can lead to changes in enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
  • Ethyl 5-fluoro-1H-pyrrole-2-carboxylate
  • Methyl 4-fluoro-1H-pyrrole-2-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-fluoro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQZCNJGUMAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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